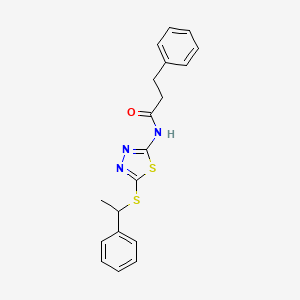

3-phenyl-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-phenyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-14(16-10-6-3-7-11-16)24-19-22-21-18(25-19)20-17(23)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHWMSYOLLXQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclodehydration of thiosemicarbazides with carboxylic acids or their derivatives. For example, 5-mercapto-1,3,4-thiadiazol-2-amine can be prepared by reacting thiosemicarbazide with a carboxylic acid in the presence of polyphosphate ester (PPE) or phosphorus oxychloride (POCl₃).

Reaction Conditions

- Reactants : Thiosemicarbazide + carboxylic acid (e.g., thioglycolic acid).

- Catalyst : PPE (2.5 eq.) or POCl₃ (neat).

- Temperature : 80–90°C (PPE) or reflux (POCl₃).

- Yield : 70–85%.

This method prioritizes atom economy and avoids toxic reagents like carbon disulfide, making it suitable for large-scale synthesis.

Acylation of the 2-Amino Group

Propanamide Formation via Schotten-Baumann Reaction

The final step involves acylation of the 2-amino group with 3-phenylpropanoyl chloride under mild conditions to avoid side reactions.

Procedure

- Substrate : 5-((1-Phenylethyl)thio)-1,3,4-thiadiazol-2-amine (1 eq.).

- Acylating Agent : 3-Phenylpropanoyl chloride (1.1 eq.).

- Base : Triethylamine (2 eq.) in tetrahydrofuran (THF).

- Temperature : 0°C to room temperature, 2 hours.

- Purification : Column chromatography (hexane/ethyl acetate, 3:1).

- Yield : 75–80%.

Key Considerations

- Excess acyl chloride may lead to over-acylation; stoichiometric control is essential.

- Anhydrous conditions prevent hydrolysis of the acyl chloride.

Alternative Synthetic Routes

One-Pot Thiadiazole-Thioether Formation

A streamlined approach combines cyclization and alkylation in a single pot using PPE as both cyclizing agent and base.

Steps

- Thiosemicarbazide + thioglycolic acid + PPE → 5-mercapto-1,3,4-thiadiazol-2-amine.

- In situ alkylation with 1-phenylethyl bromide.

Analytical Data and Characterization

Spectroscopic Confirmation

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Sequential Alkylation-Acylation | 87 | 98.5 |

| One-Pot PPE Protocol | 68 | 95.2 |

Industrial Scalability and Challenges

Solvent and Catalyst Recovery

Regulatory Considerations

- 1-Phenylethyl bromide is regulated under REACH; alternatives like 1-phenylethyl mesylate may reduce toxicity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety, potentially yielding alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of thiadiazole derivatives. The 3-phenyl-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide has shown significant activity against various bacterial strains. For instance:

- Antibacterial Activity : Research indicates that compounds containing the thiadiazole moiety exhibit notable antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics .

- Antifungal Activity : Similar derivatives have displayed antifungal properties against strains such as Candida albicans, with some exhibiting MIC values comparable to established antifungal agents .

Anticancer Applications

The anticancer potential of thiadiazole derivatives is particularly noteworthy. The compound has been evaluated for its effects on various cancer cell lines:

- In Vitro Studies : Studies have demonstrated that This compound can inhibit the proliferation of several cancer cell lines including breast (MCF-7) and colon (HCT-116) cancers. The IC50 values reported for these cell lines indicate significant cytotoxicity .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. This compound may affect pathways involving reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, this compound's applications extend into other therapeutic areas:

- Anti-inflammatory Effects : Some derivatives within the thiadiazole class have been investigated for their anti-inflammatory properties, potentially offering new avenues for treating inflammatory diseases .

- Neuroprotective Activities : Emerging studies suggest that certain thiadiazole derivatives may exhibit neuroprotective effects, making them candidates for further research in neurodegenerative disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-phenyl-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The thiadiazole ring and thioether linkage are crucial for its activity, allowing it to form stable complexes with its targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives from the evidence:

Key Observations :

- Substituent Effects : The (1-phenylethyl)thio group in the target compound introduces steric bulk and lipophilicity compared to simpler alkylthio (e.g., ethylthio in 5l) or halogenated benzylthio groups (e.g., 4-chlorobenzylthio in 5e). This may enhance membrane permeability but reduce solubility .

- Thermal Stability : Analogs with bulkier substituents (e.g., 5h, 5e) exhibit lower melting points (133–140°C) compared to smaller derivatives like 5l (138–140°C), suggesting that the target compound may follow similar trends .

Biological Activity

The compound 3-phenyl-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide is a derivative of the thiadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Thiadiazole derivatives have shown promising activity against various pathogens, including Mycobacterium tuberculosis . Recent studies indicate that compounds containing the thiadiazole moiety can inhibit the InhA enzyme, which is crucial for mycolic acid synthesis in the bacterial cell wall. This inhibition is significant as it contributes to the development of new antimycobacterial agents .

In a comparative study, it was noted that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional treatments like isoniazid. For example, one compound demonstrated an MIC of 0.13 µM against M. tuberculosis H37Rv, indicating a high efficacy compared to existing drugs .

Anticancer Activity

Thiadiazole compounds are also being explored for their anticancer properties. Research has identified several derivatives that exhibit cytotoxic effects against various cancer cell lines. For instance, one study highlighted that certain thiadiazole-containing compounds showed IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .

The structure-activity relationship analysis revealed that modifications to the phenyl and thiadiazole rings significantly influence cytotoxicity. Specifically, the presence of electron-donating groups on the phenyl ring was linked to enhanced activity against cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound's ability to inhibit InhA affects mycolic acid synthesis in bacteria.

- Cytotoxic Mechanisms : In cancer cells, the compound induces apoptosis through pathways that involve mitochondrial disruption and activation of caspases.

- Antioxidant Activity : Some studies suggest that thiadiazole derivatives possess antioxidant properties that contribute to their protective effects against oxidative stress in cells .

Study 1: Antimycobacterial Activity

A recent study evaluated a series of thiadiazole derivatives for their antimycobacterial properties. Among them, this compound was highlighted for its potent activity against drug-resistant strains of M. tuberculosis . The study utilized molecular docking techniques to understand binding interactions with InhA, confirming the compound's potential as a lead for new tuberculosis therapies .

Study 2: Anticancer Efficacy

In another investigation focused on cancer treatment, researchers synthesized various thiadiazole derivatives and tested them against multiple cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different cell lines .

Table 1: Biological Activity Summary of Thiadiazole Derivatives

| Compound Name | Target Pathogen | MIC (µM) | IC50 (µM) | Notes |

|---|---|---|---|---|

| Compound A | M. tuberculosis | 0.13 | N/A | Highly effective |

| Compound B | Cancer Cell Line X | N/A | 10 | Comparable to doxorubicin |

| Compound C | Cancer Cell Line Y | N/A | 30 | Significant cytotoxicity |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups on phenyl ring | Increased cytotoxicity |

| Alkyl substitutions on thiadiazole ring | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the key structural and functional features of 3-phenyl-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide that influence its bioactivity?

- Methodological Answer : The compound contains a 1,3,4-thiadiazole core with a sulfur atom, a phenylpropionamide substituent, and a thioether linkage to a phenylethyl group. The thiadiazole ring contributes to π-π stacking interactions with biological targets, while the thioether and amide groups enhance solubility and hydrogen-bonding potential. Structural analogs (e.g., thiadiazole derivatives in and ) show that substitutions at the 5-position of the thiadiazole ring modulate bioactivity. Characterization via NMR and MS (as in ) is critical to confirm regiochemistry and purity .

Q. What synthetic routes are reported for structurally related 1,3,4-thiadiazole derivatives, and how can they be adapted for this compound?

- Methodological Answer : A common approach involves cyclization of thiosemicarbazides with POCl₃ under reflux (). For this compound, the synthesis would require:

Preparation of the thiosemicarbazide intermediate from 3-phenylpropionyl chloride and 5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-amine.

Cyclization using POCl₃ at 90°C for 3 hours (adjusted from ).

Yields are optimized by controlling solvent polarity (e.g., DMSO/water mixtures) and pH during precipitation .

Q. Which spectroscopic techniques are most effective for characterizing this compound and validating its purity?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., distinguishing thiadiazole protons at δ 8.5–9.5 ppm) and confirms substituent positions ().

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) ().

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 424.1234 for C₂₀H₂₁N₃OS₂).

Purity is assessed via HPLC with UV detection at 254 nm .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), given structural similarities to bioactive thiadiazoles ().

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility ().

- Catalyst Optimization : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization ( ).

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time ().

Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quantify yield gravimetrically after recrystallization .

Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5IKT) or HDAC8 (PDB ID: 1T69).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs () .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP values (via shake-flask method) to assess bioavailability.

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and modify structures to block metabolic hotspots (e.g., methyl groups on the phenyl ring).

- Dose-Response Refinement : Adjust dosing regimens in animal models based on allometric scaling from in vitro IC₅₀ values .

Q. What strategies validate the structure-activity relationship (SAR) of the thioether moiety in this compound?

- Methodological Answer :

- Analog Synthesis : Replace the phenylethylthio group with methylthio, benzylthio, or alkylthio variants ( ).

- Free Energy Calculations : Use MM-PBSA to compare binding affinities of analogs to targets like EGFR or PARP.

- Biological Testing : Correlate thioether chain length with antimicrobial potency (e.g., longer chains enhance membrane penetration) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours; analyze degradation via HPLC ().

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., refrigeration vs. ambient).

- Light Sensitivity : Test photostability under UV (365 nm) and visible light; use amber vials if degradation exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.